molecular formula C15H28O11 B6310437 (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid CAS No. 1858224-12-0

(((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid

Cat. No.: B6310437
CAS No.: 1858224-12-0
M. Wt: 384.38 g/mol
InChI Key: LIAORTLIYDOXHL-BGNCJLHMSA-N
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Description

(((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid is a complex organic compound with the molecular formula C15H28O11 It is characterized by the presence of a galactopyranosyl group linked to a propionic acid moiety through a series of ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid typically involves the glycosylation of a galactopyranosyl donor with an ethoxyethoxyethoxypropionic acid acceptor. The reaction is often catalyzed by acid or enzyme catalysts under controlled temperature and pH conditions to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation processes using bioreactors. These processes are optimized for efficiency and cost-effectiveness, often employing immobilized enzymes to facilitate the reaction and simplify product purification .

Chemical Reactions Analysis

Types of Reactions

(((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid exerts its effects involves its interaction with specific molecular targets and pathways. The galactopyranosyl group can bind to carbohydrate-recognizing proteins, influencing various biological processes. The ethoxy groups provide flexibility and solubility, enhancing the compound’s ability to interact with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid is unique due to its specific arrangement of ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-[2-[2-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O11/c16-9-10-12(19)13(20)14(21)15(26-10)25-8-7-24-6-5-23-4-3-22-2-1-11(17)18/h10,12-16,19-21H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAORTLIYDOXHL-BGNCJLHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COCCOCCOCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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